Product packaging for Fmoc-D-Dap(Palm)-OH(Cat. No.:CAS No. 2389078-17-3)

Fmoc-D-Dap(Palm)-OH

Cat. No.: B2833829
CAS No.: 2389078-17-3
M. Wt: 564.767
InChI Key: NLGQVCOHKYKWAW-WJOKGBTCSA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Peptide Science

The field of peptide science has been significantly advanced by the incorporation of non-proteinogenic amino acids (NPAAs)—amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govcultivatorphytolab.com While peptides composed entirely of natural amino acids are often susceptible to rapid enzymatic degradation and may possess suboptimal pharmacological profiles, NPAAs offer a powerful toolkit to overcome these limitations. nih.govresearchgate.net

Overview of 2,3-Diaminopropionic Acid (Dap) as a Versatile Chemical Scaffold

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a particularly useful and versatile molecular scaffold in peptide synthesis. nih.govwikipedia.org Found in nature as a precursor to various secondary metabolites like antibiotics and neurotoxins, its synthetic derivatives have become invaluable in medicinal chemistry. nih.gov A key feature of Dap is the presence of two distinct amino groups—an alpha-amino group (α-NH₂) and a beta-amino group (β-NH₂)—attached to a three-carbon propionic acid backbone. This dual-amine structure is the foundation of its utility as a branching point or a site for introducing specific functionalities into a peptide chain.

Chemically synthesized Dap derivatives can be employed as potent scavengers of reactive species implicated in certain diseases. nih.gov Furthermore, its unique structure allows for the development of novel peptidomimetics and polymers with applications in gene delivery and as DNA binding agents. nih.gov

Structural Attributes and Functional Group Orthogonality

The primary structural attribute of Dap that makes it an exceptional scaffold is the presence of its two chemically distinct amino groups. This allows for the application of orthogonal protection strategies, a cornerstone of modern chemical synthesis. mdpi.com Orthogonal protecting groups are classes of temporary modifications that can be removed under very different chemical conditions, allowing for the selective unmasking and reaction of one functional group while another remains protected.

The subject of this article, Fmoc-D-Dap(Palm)-OH, is a perfect illustration of this principle.

The alpha-amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is base-labile, meaning it is readily removed by treatment with a mild base like piperidine (B6355638), a standard step in Solid-Phase Peptide Synthesis (SPPS). chemimpex.com

The beta-amino group is acylated with a palmitoyl (B13399708) group, forming a stable amide bond. This group is resistant to the basic conditions used to remove the Fmoc group.

This orthogonality is crucial. It allows a peptide chemist to selectively deprotect the α-amino group to elongate the peptide chain via SPPS, while the palmitoyl group remains attached to the β-amino group, ultimately conferring its lipophilic properties to the final peptide. chemimpex.comchemimpex.com This ability to selectively modify the two amino groups makes Dap an ideal hub for creating complex, multifunctional peptide architectures. mdpi.com

Importance of D-Stereoisomers in Peptide Design

Amino acids (except for glycine) are chiral molecules, existing in two mirror-image forms, or stereoisomers: L (levorotatory) and D (dextrorotatory). Natural proteins in higher organisms are composed exclusively of L-amino acids. nih.gov Consequently, the enzymes responsible for protein and peptide degradation, known as proteases, are highly specific for cleaving peptide bonds between L-amino acids. biosynth.comnih.gov

The incorporation of D-amino acids, such as the D-Dap in this compound, is a highly effective strategy for enhancing the stability of therapeutic peptides. biosynth.com Peptides containing D-amino acids are resistant to degradation by most endogenous proteases, which significantly increases their in-vivo half-life and therapeutic window. nih.gov Beyond stability, D-amino acids can also be used to induce specific secondary structures, such as turns or helices, thereby constraining the peptide into a more bioactive conformation. The use of D-protein enantiomers has also enabled unique applications in structural biology and the discovery of highly stable bioactive ligands. nih.gov

Rationale for Palmitoylation in Functional Peptide Systems

Palmitoylation is a form of lipidation, a chemical modification that involves the covalent attachment of a lipid molecule to a peptide or protein. lifetein.com Specifically, palmitoylation attaches a palmitoyl group, derived from the 16-carbon saturated fatty acid, palmitic acid. nih.govwikipedia.org In nature, this modification is a key post-translational process that regulates protein localization, function, stability, and protein-protein interactions. nih.govresearchgate.netnih.gov In synthetic peptide design, the rationale for palmitoylation is to harness these effects to improve the therapeutic properties of a peptide.

General Principles of Peptide Lipidation for Enhanced Biological Properties

Attaching a lipid group to a peptide can profoundly alter its physicochemical and pharmacological properties. The primary effect is a significant increase in the peptide's hydrophobicity, or lipophilicity. lifetein.comdurhampost.ca This change confers several key advantages:

Enhanced Membrane Interaction: The lipid tail acts as a hydrophobic anchor, increasing the peptide's affinity for and ability to associate with or insert into cellular membranes. lifetein.comdurhampost.canih.gov

Increased Cellular Uptake: The increased lipophilicity can facilitate the peptide's ability to cross cell membranes, which is critical for targeting intracellular components. lifetein.comnih.gov

Modulation of Biological Activity: Lipidation can stabilize a peptide's secondary structure, which can enhance its biological function and receptor binding affinity. nih.govresearchgate.net

Specific Advantages Conferred by the Palmitoyl Moiety

The 16-carbon palmitoyl chain is a particularly effective lipid modification. Its length provides a strong hydrophobic driving force for membrane association without being excessively bulky. nih.gov Palmitoylation is essential for the membrane association of many natural proteins and can be a key factor in promoting membrane fusion events. nih.gov

In synthetic systems, the palmitoyl group serves as a robust membrane anchor. durhampost.ca This can be used to increase the local concentration of a peptide therapeutic at the cell surface, enhancing its interaction with membrane-bound receptors. Furthermore, palmitoylation has been shown to improve the permeation of peptides across the skin barrier, making it a valuable strategy for developing topical therapeutics. researchgate.net The dynamic nature of palmitoylation in cellular signaling highlights its power to modulate a protein's location and function, a principle that peptide chemists leverage to create more effective and targeted peptide-based drugs. wikipedia.orgnih.gov

Table 2: Comparison of Relevant Amino Acid Scaffolds
FeatureL-Lysine (Proteinogenic)L-2,3-Diaminopropionic Acid (NPAA)D-2,3-Diaminopropionic Acid (NPAA)
Structure Carboxyl group, α-amino group, ε-amino group on a 6-carbon chainCarboxyl group, α-amino group, β-amino group on a 3-carbon chainCarboxyl group, α-amino group, β-amino group on a 3-carbon chain
Stereochemistry L-isomer (natural)L-isomer (non-natural in humans)D-isomer (non-natural in humans)
Proteolytic Stability Susceptible to degradation by proteasesSusceptible to degradation by proteasesResistant to degradation by proteases nih.gov
Key Utility Standard protein building block; side chain for modificationOrthogonal scaffold for branching or dual functionalization mdpi.comProteolytically stable orthogonal scaffold for branching or dual functionalization

The Central Role of this compound as a Building Block in Peptide Synthesis

Among the various Dap derivatives, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-D-2,3-diaminopropionic acid, or this compound, has emerged as a pivotal building block for the synthesis of lipopeptides. iris-biotech.de Lipopeptides are peptides covalently linked to a lipid moiety, a modification that can dramatically alter their physicochemical and biological properties. iris-biotech.debeilstein-journals.org

This compound is specifically designed for incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). mdpi.com Its structure consists of the D-diaminopropionic acid backbone where the alpha-amino group is protected by the Fmoc group, and the beta-amino group is acylated with palmitic acid, a 16-carbon saturated fatty acid. iris-biotech.deiris-biotech.de

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2389078-17-3 iris-biotech.dechemicalbook.com
Molecular Formula C34H48N2O5 iris-biotech.dechemicalbook.com
Molecular Weight 564.76 g/mol iris-biotech.dechemicalbook.com
Appearance White to off-white powder chemimpex.com
Storage Temperature 2-8°C iris-biotech.de

The primary function of this compound is to introduce a palmitoyl group at a specific position within a peptide chain. This process, known as palmitoylation or more generally as lipidation, is a key strategy for enhancing the therapeutic potential of peptide drugs. iris-biotech.de The attachment of the long hydrocarbon chain of palmitic acid significantly increases the hydrophobicity of the peptide. iris-biotech.de

Detailed Research Findings:

Research has shown that modifying peptides with fatty acids, such as palmitic acid, can lead to several advantageous outcomes. A prominent effect is the promotion of binding to serum albumin, a major transport protein in the blood. iris-biotech.de This non-covalent association with albumin effectively increases the peptide's hydrodynamic radius, preventing its rapid clearance by the kidneys and significantly extending its in vivo half-life. iris-biotech.de This principle is a clinically validated strategy, famously employed in blockbuster drugs like the glucagon-like peptide-1 (GLP-1) analogs used for diabetes management. iris-biotech.de

The incorporation of this compound via SPPS allows for precise, site-specific lipidation. During the synthesis, the Fmoc group is temporarily masking the alpha-amino group. Once the preceding amino acid is coupled to the growing peptide chain on the solid support, the Fmoc group is removed using a mild base (commonly piperidine), exposing the alpha-amino group for the next coupling cycle. mdpi.comresearchgate.net When this compound is introduced, its carboxyl group reacts with the free amino group of the resin-bound peptide. The palmitoyl group, being attached to the side-chain beta-amino group, remains intact throughout the synthesis and subsequent cleavage from the resin. researchgate.net This methodology provides a straightforward and efficient route to produce structurally well-defined lipopeptides, facilitating research into their structure-activity relationships and accelerating the development of new peptide-based therapeutics. iris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H48N2O5 B2833829 Fmoc-D-Dap(Palm)-OH CAS No. 2389078-17-3

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGQVCOHKYKWAW-WJOKGBTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Strategies for Incorporating Fmoc D Dap Palm Oh into Bioconjugates and Supramolecular Assemblies

Bioconjugation Techniques Utilizing Fmoc-D-Dap(Palm)-OH

The incorporation of this compound into peptide sequences is typically achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comiris-biotech.deiris-biotech.deresearchgate.net. This method allows for the controlled, stepwise assembly of peptides, with the Fmoc group ensuring selective deprotection and coupling at the alpha-amino position. The presence of the palmitoyl (B13399708) group on the beta-amino position introduces a significant lipophilic character to the resulting peptide, influencing its physicochemical properties and biological interactions.

Role in Site-Selective and Site-Specific Protein Modification

The diaminopropionic acid (Dap) residue inherently possesses two amino groups, offering potential for differential functionalization. In this compound, the alpha-amino group is protected by the Fmoc group, while the beta-amino group is functionalized with a palmitoyl chain iris-biotech.de. This pre-defined functionalization allows for site-selective modifications. Following the removal of the Fmoc group, the alpha-amino group becomes available for peptide bond formation or other chemical conjugations. The palmitoyl group at the beta-amino position serves as a stable lipophilic tag. While direct applications in protein modification were not found, the compound's structure makes it a candidate for introducing specific lipophilic moieties at defined positions within peptides, potentially influencing their localization or interaction with lipid environments. Advances in peptide chemistry emphasize the utility of amino acids with differentiated functionalities for precise molecular engineering rsc.org.

Design of Doubly Orthogonal Functionalization Strategies

Doubly orthogonal functionalization allows for the independent and selective execution of two distinct chemical modifications. Although specific examples of this compound being used in doubly orthogonal strategies (such as those employing azide (B81097) or hypervalent iodine chemistries epfl.ch) were not identified, the compound's inherent structure supports orthogonal approaches. The Fmoc group on the alpha-amino position is selectively removed under basic conditions. The palmitoyl group on the beta-amino position is a stable lipid modification. If the beta-amino group were to be protected by a group removable under conditions orthogonal to Fmoc (e.g., acid-labile Boc or photolabile groups), then sequential and selective functionalization at both amino groups would be feasible. In its current form, this compound allows for selective modification at the N-alpha position after Fmoc deprotection, while the N-beta position is already functionalized with the palmitoyl group, providing a basis for differential functionalization.

Lipidation Strategies for Enhanced Molecular Delivery and Interaction

Lipidation, the covalent attachment of fatty acids, is a critical strategy to enhance the delivery and interaction of peptides with biological systems. The palmitoyl group (a C16 saturated fatty acid) in this compound significantly increases the molecule's lipophilicity, which is essential for modulating its behavior within biological environments.

Enhancing Blood-Brain Barrier Penetration of Conjugated Molecules

The blood-brain barrier (BBB) poses a significant obstacle for the delivery of many therapeutic agents to the central nervous system (CNS) due to its lipid-rich nature and tight junctions researchgate.netmdpi.com. Increased lipophilicity is a well-established factor that promotes the transcellular passage of molecules across the BBB nih.govresearchgate.net. The palmitoyl group in this compound contributes substantial lipophilicity, which, when incorporated into a peptide, can potentially improve its ability to penetrate the BBB. While direct studies on this compound's specific BBB penetration are not yet widely published, lipidation strategies in general have shown promise in enhancing the CNS activity of peptides nih.gov. By increasing the lipophilic character of a peptide, this compound can serve as a valuable building block for designing molecules with improved BBB permeability, either as standalone peptides or as components within more complex drug delivery systems.

Compound Name Table

Compound NameDescription
This compoundN-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-D-2,3-diaminopropionic acid; a lipidation-modified amino acid derivative.

Key Properties of this compound

PropertyValueSource Index
Chemical NameN-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-D-2,3-diaminopropionic acid iris-biotech.de
CAS Number2389078-17-3 iris-biotech.de
Molecular FormulaC34H48N2O5 iris-biotech.de
Molecular Weight564.76 g/mol iris-biotech.de
PurityMin. 98% iris-biotech.de
Storage Temperature2-8°C iris-biotech.de

Role of Lipidation in Peptide Modification

Property/ApplicationEffect of Lipidation (e.g., Palmitoylation)Research Context/Findings
Membrane Interaction/Permeability Increases partitioning into lipid bilayers, enhances cellular uptake.Acylation of GLP-2 increased interaction with lipid membranes and improved in vitro intestinal permeability plos.org. Lipidation enhances cellular activity nih.gov.
Bioavailability/Stability Improves bioavailability, increases protease stability, extends half-life.Lipopeptides show improved bioavailability and enhanced protease stability researchgate.net.
Pharmacokinetics/Pharmacodynamics Modulates PK/PD properties, enhances in vivo activity.Lipidation improves peptides' metabolic stability and changes their pharmacokinetic and pharmacodynamic properties researchgate.net. Enhanced in vivo activity in CNS nih.gov.
Blood-Brain Barrier (BBB) Penetration Increases lipophilicity, favoring passage through the lipid-rich BBB.Lipophilicity is a key factor for BBB penetration nih.govresearchgate.net. Lipidated peptides show improved CNS activity nih.gov.
Self-Assembly Can influence self-assembly propensities and secondary structures.Lipidation modulates peptides' self-assembling propensities researchgate.net.

References: sigmaaldrich.com, epfl.ch, researchgate.net, iris-biotech.de, researchgate.net, nih.gov, mdpi.com, nih.gov, researchgate.net, plos.org,

Role of Fmoc D Dap Palm Oh in Lipidated Peptide and Protein Research

Investigation of Pharmacokinetic and Pharmacodynamic Enhancements

Lipidation is a well-established strategy to enhance the in vivo performance of peptide therapeutics. The introduction of fatty acid chains, like palmitic acid via Fmoc-D-Dap(Palm)-OH, is primarily leveraged to improve pharmacokinetic properties, which in turn influences pharmacodynamic outcomes.

A primary benefit of peptide lipidation is the significant extension of serum half-life, predominantly achieved through reversible binding to circulating albumin tandfonline.comiris-biotech.deresearchgate.netresearchgate.netepfl.chcore.ac.uknih.gov. Albumin, the most abundant protein in blood plasma, possesses a remarkably long half-life (approximately 19 days in humans) epfl.chthno.org. By conjugating a peptide to a lipid moiety that exhibits high affinity for albumin, the peptide effectively "piggybacks" on this carrier protein, shielding it from rapid renal clearance and enzymatic degradation researchgate.netresearchgate.netepfl.ch. The palmitoyl (B13399708) chain (C16) is a common and effective lipidation agent for this purpose, with longer fatty acids generally correlating with stronger albumin binding and consequently, a longer half-life tandfonline.comiris-biotech.decore.ac.ukbiochempeg.com.

For instance, studies have demonstrated that site-specific conjugation of palmitic acid to proteins can enhance albumin binding by up to 20-fold and increase serum half-life in vivo by 5-fold compared to unmodified proteins researchgate.net. Similarly, research on albumin-binding ligands has shown that they can extend the half-life of peptides from minutes to several days epfl.chnih.gov. A specific example includes a peptide-fatty acid chimera designed to bind human albumin with high affinity (Kd = 39 nM), which prolonged the elimination half-life of cyclic peptides in rats by 25-fold, extending it to over seven hours nih.gov. The development of GLP-1 analogs like Liraglutide and Semaglutide, which incorporate palmitic acid, exemplifies the clinical success of this strategy, achieving prolonged therapeutic action through albumin binding tandfonline.comiris-biotech.debiochempeg.com.

Beyond extending half-life, lipidation can profoundly influence other aspects of in vivo performance, including efficacy, biodistribution, and cellular uptake researchgate.net. The increased lipophilicity conferred by the palmitoyl chain can improve a peptide's ability to cross biological membranes and reach its target site. Moreover, lipidation can alter a peptide's interaction with cellular components, potentially anchoring it to cell membranes to increase its dwell time on receptors, thereby enhancing its therapeutic effect researchgate.net.

For example, modified prolactin-releasing peptide (PrRP) analogs palmitoylated at specific lysine (B10760008) residues demonstrated beneficial effects in a diet-induced obesity mouse model, leading to reductions in body and liver weights and improvements in metabolic parameters plos.org. In another instance, a PCSK9 inhibitory peptide modified with a lipidated tag, while showing reduced in vitro binding affinity, exhibited improved in vivo function by enhancing low-density lipoprotein receptor recovery and cholesterol-lowering activity nih.gov. These findings highlight how lipidation, facilitated by building blocks like this compound, can be strategically employed to optimize peptide drug efficacy and therapeutic outcomes.

Understanding Lipid-Membrane Anchoring and Stability

The amphipathic nature imparted by lipidation is critical for a peptide's interaction with cellular membranes, influencing its localization, stability, and functional conformation. This compound serves as a key component in creating peptides designed to interact with or anchor to lipid bilayers.

The degree and pattern of lipidation significantly impact a peptide's membrane interaction behavior nih.gov. While single lipidation can confer sufficient membrane association, particularly when combined with electrostatic interactions from charged amino acids, double lipidation can lead to more pronounced membrane perturbation effects nih.govuni-leipzig.de. Studies investigating the insertion of lipid chains into phospholipid bilayers reveal that this is a primary mechanism for membrane binding, often supported by interactions between the peptide's hydrophobic side chains and the lipid membrane uni-leipzig.de.

Research indicates that lipidated peptides, including those with palmitoyl chains, tend to partition into the fluid phases of lipid bilayers rather than ordered or gel-like domains acs.orgnih.gov. The reversibility of membrane association is also a key characteristic, as the palmitoyl moiety can be hydrolyzed, leading to peptide desorption from the membrane uni-leipzig.de. Comparing single and double lipidation, double lipidation has been shown to induce more significant membrane thinning and curvature effects nih.gov.

Studies in Fatty Acid Metabolism and Tracing

Lipidated peptides, synthesized using components like this compound, are valuable tools for investigating cellular processes related to lipid metabolism and for tracing molecular pathways. Cell-permeable, fluorescently labeled lipidated peptides can serve as probes to study the mechanisms of protein palmitoylation, including the activity and localization of palmitoyl acyltransferases (PATs) nih.gov.

Furthermore, the dynamic nature of palmitoylation, a reversible lipid modification, allows it to function as a regulatory switch in various cellular pathways, impacting protein trafficking and function frontiersin.org. Studies have explored the role of palmitoylation in modulating receptor-lipid microenvironments, such as in the glucagon-like peptide-1 receptor (GLP-1R), influencing its interaction with cholesterol ccmb.res.inacs.org. The identification of S-palmitoylated peptides in biological samples, including those involved in metabolic signaling pathways, underscores the utility of lipidation in understanding complex cellular events and potential PTM crosstalk researchgate.net.

Compound List

this compound

Fmoc-D-Dap-OH

Fmoc-D-Dap(Boc)-OH

Fmoc-D-Lys(Palm-Glu-OtBu)

Liraglutide

Semaglutide

Tesamorelin

Insulin detemir

Insulin degludec

WALP23 peptide

N-ras protein

MARCKS

Src

Recoverin

sfGFP (superfolder green fluorescent protein)

PCSK9 inhibitory peptide (P9-alb)

Prolactin-releasing peptide (PrRP)

Exendin-4

RP-182

Fmoc D Dap Palm Oh in the Design of Functional Biomolecules

Engineering of Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short amino acid sequences capable of translocating across cell membranes, making them crucial for delivering various cargo molecules, such as therapeutic agents or imaging probes, into cells. Fmoc-D-Dap(Palm)-OH plays a significant role in optimizing CPP design by allowing precise control over hydrophobicity and stereochemistry.

Hydrophobicity Modulation for Improved Internalization

The incorporation of a palmitoyl (B13399708) group onto a peptide backbone, often facilitated by amino acids like diaminopropionic acid, significantly increases its lipophilicity. This enhanced hydrophobicity is critical for a peptide's interaction with the lipid bilayer of cell membranes, promoting membrane insertion and subsequent internalization. Studies have shown that lipid conjugation, such as palmitoylation, can dramatically influence a peptide's ability to penetrate cells and even direct its intracellular localization. For instance, a peptide modified with a palmitoyl group attached via diaminopropionic acid has demonstrated the capacity for cytosolic delivery, a more desirable outcome than endosomal sequestration for many applications. spiedigitallibrary.orgtechconnect.org The precise attachment of the palmitoyl chain via the side-chain amine of diaminopropionic acid, enabled by building blocks like this compound, allows for systematic investigation of structure-activity relationships in CPP design.

Table 1: Influence of Palmitoylation on Peptide Cellular Delivery Pathways

Peptide Modification StrategyTypical Delivery PathwayPotential BenefitReference
Unmodified PeptideEndosomalBasic cellular uptake spiedigitallibrary.org
Palmitoylated Peptide (via Dap)CytosolicEnhanced membrane interaction, direct cytoplasmic access spiedigitallibrary.orgtechconnect.org
Di-palmitoylated Peptide (via Dap)Membrane AnchoringImproved stability and membrane association researchgate.net

Design of All-D-Stereoisomer CPPs for Proteolytic Stability

Table 2: Comparative Proteolytic Stability of L- vs. D-Amino Acid Peptides

Peptide TypeResistance to TrypsinResistance to Plasma ProteasesPotential Impact on Half-lifeReference
L-Amino Acid PeptideLowLowShort nih.govoup.com
D-Amino Acid PeptideHighHighExtended nih.govoup.com

Design and Synthesis of Bioactive Peptide Mimetics

This compound is instrumental in constructing sophisticated peptide mimetics that can mimic or antagonize the function of natural peptides and proteins. Its utility spans the creation of functionalized scaffolds for diagnostic or therapeutic agents and the development of conformationally constrained cyclic peptides.

Construction of DOTA-Modified Peptide Scaffolds

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used chelator for radiometals, essential for developing radiopharmaceuticals for imaging (e.g., PET, SPECT) and targeted radiotherapy. This compound provides a convenient handle for conjugating DOTA to peptide sequences. The side-chain amino group of the diaminopropionic acid residue can be readily functionalized with DOTA derivatives during solid-phase synthesis. researchgate.netsnmjournals.org This allows for the precise placement of the chelator within the peptide structure, enabling the creation of targeted imaging agents or therapeutic conjugates with specific pharmacokinetic properties. For example, DOTA has been conjugated to peptides via a D-2,3-diaminopropionic acid moiety to create targeted ligands. snmjournals.org

Table 3: DOTA Conjugation via Diaminopropionic Acid

Peptide Scaffold ComponentChelator MoietyConjugation StrategyResulting Functionalized Peptide ExampleReference
D-Dap residueDOTASide-chain amine conjugationDOTA-Dap-Peptide snmjournals.org
Fmoc-D-Dap(DOTA)-OHDOTAIncorporated during SPPS via Fmoc-protected amino acidFmoc-D-Dap(DOTA)-Peptide researchgate.net

Development of Bicyclic Peptide Antagonists

Bicyclic peptides offer enhanced structural rigidity, improved binding affinity, and superior proteolytic stability compared to their linear counterparts. rsc.orgworktribe.com The diaminopropionic acid residue, with its two amino groups, can be strategically employed to form covalent cross-links, creating cyclic or bicyclic peptide structures. nih.govgoogle.com The incorporation of D-amino acids, facilitated by building blocks like this compound, further augments the proteolytic resistance of these bicyclic scaffolds. nih.gov This combination of bicyclization and D-amino acid incorporation is a powerful strategy for developing potent and stable peptide antagonists for various biological targets, including protein-protein interactions. nih.govoup.com Research has demonstrated that bicyclic peptides can exhibit significantly higher stability in digestive conditions and possess low- to sub-nanomolar affinities for their targets. rsc.orgoup.com

Table 4: Comparative Properties of Linear vs. Bicyclic Peptides

Peptide TypeProteolytic StabilityBinding Affinity (Example)Structural RigidityReference
LinearModerateVariable (e.g., nM range)Flexible rsc.orgoup.com
BicyclicHighHigh (e.g., sub-nM range)Rigid rsc.orgoup.com

Applications in Chemical Protein Synthesis

The field of chemical protein synthesis relies heavily on the ability to incorporate non-natural amino acids, allowing for the creation of proteins with novel functionalities beyond the scope of the standard genetic code. caltech.edusigmaaldrich.comnih.govresearchgate.netportlandpress.com this compound, as a versatile building block, is integral to solid-phase peptide synthesis (SPPS) and fragment condensation strategies used in chemical protein synthesis. researchgate.netsnmjournals.orgnih.govresearchgate.netiris-biotech.deiris-biotech.de Its use enables chemists to precisely introduce lipophilic and D-stereoisomeric residues into synthetic peptides and proteins, thereby tailoring their properties for specific applications, including enhanced stability, targeted delivery, and novel biological activities. The availability of such modified amino acids expands the toolkit for creating complex biomacromolecules with atomic precision. nih.govresearchgate.net

Mechanistic and Stereochemical Considerations in Fmoc D Dap Palm Oh Chemistry

Stereochemical Integrity in Peptide Synthesis

The precise three-dimensional arrangement of atoms in a peptide is critical to its biological function. During the chemical synthesis of peptides, maintaining the stereochemical integrity of each amino acid is paramount. This is particularly challenging as the very reactions that form peptide bonds can also lead to the loss of the desired stereochemistry, a process known as racemization.

Control of Racemization During Coupling Procedures

Racemization is a significant concern in peptide synthesis, where the stereocenter of an amino acid can be inverted, leading to a mixture of D- and L-isomers. chempep.com This issue is particularly pronounced during the activation of the carboxylic acid group of an amino acid, a necessary step for peptide bond formation. The activation process can inadvertently lead to the formation of an oxazolone (B7731731) (azalactone) intermediate, which is prone to racemization at the α-carbon. acs.org

To mitigate racemization during the incorporation of Fmoc-D-Dap(Palm)-OH, several strategies are employed:

Coupling Reagents: The choice of coupling reagent is critical. Highly efficient uronium and phosphonium (B103445) salts, such as HBTU, HATU, and PyBOP, are often used as they promote rapid peptide bond formation while suppressing the formation of the problematic oxazolone intermediate. chempep.comembrapa.br Carbodiimides like DCC and DIC are also used, but almost always in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to minimize racemization. chempep.comembrapa.br

Reaction Conditions: Factors such as temperature, solvent, and the presence of bases can influence the rate of racemization. mdpi.com Performing coupling reactions at lower temperatures and minimizing the exposure time to basic conditions can help preserve the stereochemical integrity of the D-amino acid. The base used for Fmoc deprotection, typically piperidine (B6355638), can also contribute to racemization if not properly managed. mdpi.com

The following table summarizes common coupling reagents and their effectiveness in controlling racemization:

Coupling Reagent Class Examples Racemization Suppression
Uronium Salts HBTU, HATU High
Phosphonium Salts PyBOP, PyAOP High
Carbodiimides DCC, DIC Moderate (used with additives)
Additives HOBt, OxymaPure® Used with carbodiimides to suppress racemization

Significance of D-Amino Acid Incorporation for Conformational Studies

While most naturally occurring peptides are composed of L-amino acids, the deliberate incorporation of D-amino acids like this compound serves several important purposes in peptide science. rsc.orgformulationbio.com

Conformational Constraint: D-amino acids introduce specific conformational constraints into a peptide chain. psu.edu The altered stereochemistry at the α-carbon forces the peptide backbone to adopt unique folds and secondary structures that would not be accessible with only L-amino acids. rsc.org For example, a D-amino acid can stabilize a specific turn or helical structure. rsc.org

Probing Structure-Activity Relationships (SAR): Systematically replacing each L-amino acid in a peptide with its D-enantiomer (a D-amino acid scan) can provide valuable insights into the importance of that specific residue's conformation for the peptide's biological activity. rsc.org This helps researchers understand how the three-dimensional structure of a peptide relates to its function.

Increased Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. formulationbio.comnih.gov This increased stability is a significant advantage for the development of peptide-based therapeutics.

The incorporation of D-amino acids is a powerful tool for designing peptides with novel structures, enhanced stability, and tailored biological activities. formulationbio.com

Side-Chain Reactivity and Orthogonal Protection Strategies

In the synthesis of complex peptides, especially those with modifications like the palmitoyl (B13399708) group on this compound, it is crucial to employ protecting groups that can be removed under different conditions. This concept is known as an orthogonal protection strategy. sigmaaldrich.comiris-biotech.de

Differential Deprotection of Alpha and Beta Amine Functions

This compound possesses two key functional groups that require protection during peptide synthesis: the α-amino group and the side-chain (β) amino group.

α-Amino Group Protection: The α-amino group is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The Fmoc group is base-labile, meaning it is stable under acidic and neutral conditions but can be readily removed using a mild base, typically a solution of piperidine in a solvent like DMF. iris-biotech.desmolecule.com This deprotection step is performed repeatedly during solid-phase peptide synthesis (SPPS) to elongate the peptide chain. peptide.com

Side-Chain Amino Group Protection: The side-chain amino group of the diaminopropionic acid residue is acylated with a palmitoyl group . This lipid chain is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the solid support. The palmitoyl group is considered a permanent modification in the context of standard SPPS and remains on the peptide after synthesis.

This differential stability of the Fmoc and palmitoyl groups allows for the selective deprotection of the α-amino group for chain extension without affecting the palmitoylated side chain.

Compatibility with Standard Fmoc/tBu and Boc/Bzl Strategies

Solid-phase peptide synthesis (SPPS) is dominated by two main strategies: Fmoc/tBu and Boc/Bzl. The choice of strategy depends on the desired peptide and the protecting groups used for the amino acid side chains.

Fmoc/tBu Strategy: This is the most common strategy in modern peptide synthesis. iris-biotech.de It utilizes the base-labile Fmoc group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for the side chains of other amino acids (e.g., Asp, Glu, Ser, Thr). iris-biotech.de The palmitoyl group on this compound is fully compatible with this strategy as it is stable to both the piperidine used for Fmoc removal and the strong acid (typically trifluoroacetic acid, TFA) used for the final cleavage and deprotection of tBu groups. iris-biotech.de

Boc/Bzl Strategy: This older strategy uses the acid-labile Boc (tert-butyloxycarbonyl) group for α-amino protection and benzyl (B1604629) (Bzl) based groups for side-chain protection. americanpeptidesociety.org Deprotection of the Boc group requires treatment with a moderately strong acid like TFA, while the final cleavage and deprotection of Bzl groups require a very strong acid like hydrogen fluoride (B91410) (HF). iris-biotech.de The palmitoyl group is also compatible with the Boc/Bzl strategy due to its stability under these acidic conditions.

The following table outlines the compatibility of the protecting groups on this compound with the two major SPPS strategies:

Protecting Group Deprotection Condition Compatible with Fmoc/tBu? Compatible with Boc/Bzl?
Fmoc (α-amine) Mild base (e.g., piperidine) Yes N/A (Used in Fmoc strategy)
Palm (side-chain) Stable Yes Yes
Boc (α-amine) Moderate acid (e.g., TFA) N/A (Used in Boc strategy) Yes

Influence of Dap Residues on Peptide Conformation and Stability

The incorporation of 2,3-diaminopropionic acid (Dap) and its derivatives can significantly impact the structural and biophysical properties of a peptide.

The presence of a Dap residue can influence a peptide's secondary structure. While some studies have reported Dap to be a helix breaker, others have found that it can be part of helical conformations, such as the 3(10)-helix. mdpi.com The conformational impact of Dap is often sequence-dependent. mdpi.com For instance, replacing threonine residues with cationic Dap residues in a channel-forming peptide did not disrupt its α-helical content in a hydrophobic environment. nih.gov

Furthermore, the addition of a lipid chain, such as the palmitoyl group in this compound, introduces lipophilicity to the peptide. This lipidation can have several effects:

Enhanced Helicity: The fatty acid chain can promote the formation and stabilization of α-helical structures. cam.ac.uknih.gov

Increased Stability: Lipidation can enhance the stability of the peptide's conformation against changes in temperature and pH. researchgate.net

Self-Assembly and Aggregation: The amphipathic nature of lipidated peptides can lead to self-assembly into various nanostructures, such as micelles or fibrils. cam.ac.ukresearchgate.net This can also influence the peptide's solubility and aggregation propensity. cam.ac.uknih.gov

Structural Impact of Diaminopropionic Acid Incorporation

The introduction of a diaminopropionic acid residue, particularly with a beta-amino group acylated with a palmitoyl chain, has distinct structural consequences for a peptide. The structure of Dap is analogous to other amino acids like lysine (B10760008) or ornithine but is characterized by a shorter side chain. nih.gov This modification can influence peptide conformation and interaction with biological membranes.

The primary structural impact stems from the dual nature of the this compound building block: the hydrophilic amino acid backbone and the hydrophobic palmitoyl chain. This lipidation strategy is known to enhance the interaction between a peptide and cell membranes. mdpi.com The attachment of the fatty acid via the beta-amino group of the D-Dap residue provides a flexible linker, allowing the peptide to anchor to lipid bilayers, a critical feature for developing cell-penetrating peptides and other bioactive molecules. mdpi.comscispace.com

The pKa of the β-amino group in diaminopropionic acid is notably lower than that of the ε-amino group in lysine, and this value is further influenced by its local chemical environment within a peptide. nih.govacs.org This property allows for the design of pH-responsive peptides, where the charge state and, consequently, the peptide's interaction with its environment can be finely tuned. nih.govscispace.com

Table 1: pKa Values of Diaminopropionic Acid (Dap) in Different Chemical Environments This table illustrates how the chemical environment affects the pKa of the amino groups in Dap.

Compound/Peptide ContextAmino GrouppKa ValueReference
Dap (free acid, 37°C)α-NH₂6.42 nih.gov
Dap (free acid, 37°C)β-NH₂9.37 nih.gov
Dap (methyl ester, 37°C)α-NH₂4.18 nih.gov
Dap (methyl ester, 37°C)β-NH₂7.96 nih.gov
Dap in a peptide sequenceβ-NH₂~6.3 nih.govscispace.com

Effects on Peptide Backbone Dynamics and Folding

The stereochemistry and side chain of an amino acid are critical determinants of peptide backbone dynamics and the resulting secondary structures. The incorporation of a D-amino acid, such as D-Dap, has a well-known propensity to induce specific turns in a peptide chain, particularly β-turn conformations. google.com This can be a powerful tool in peptide design to constrain the backbone and stabilize a desired bioactive conformation.

Conversely, in some peptide designs, particularly in the context of intrinsically disordered antimicrobial peptides, diaminopropionic acid has been classified as a "disorder-promoting" amino acid alongside residues like glycine (B1666218) and arginine. google.com In these cases, the flexibility and charge of the Dap side chain may contribute to a lack of stable, folded structure, which can be advantageous for certain biological activities.

The combination of the D-configuration and the palmitoylated side chain in this compound provides a unique set of tools for influencing peptide folding. The D-amino acid can enforce a local turn, while the bulky and hydrophobic palmitoyl group can drive self-assembly or specific interactions with other hydrophobic regions of the peptide or with a lipid membrane. mdpi.com The lipidation can lead to an increased tendency for self-assembly as the acyl chain length increases. mdpi.com Studies have shown that lipidation can improve the stability and biological activity of peptides, including those composed entirely of D-amino acids, which already possess enhanced resistance to proteolytic degradation. mdpi.com

Table 2: Observed Secondary Structures in Peptides Containing Diaminopropionic Acid (Dap) This table summarizes findings on the conformational preferences of peptides upon Dap incorporation from various research studies.

Peptide SystemDap ConfigurationObserved Conformation(s)Method(s)Reference(s)
Ferrocenyl-conjugated Dap homopeptidesL-Dapβ-turn / 3₁₀-helixX-ray, NMR, IR researchgate.net
Linear cationic amphipathic peptidesL-Dapα-helix (at neutral pH), Unordered (at acidic pH)Circular Dichroism nih.gov
Channel-forming peptidesL-Dap (substitution)α-helixCircular Dichroism nih.gov
General peptides with D-amino acidsD-amino acidβ-turnGeneral finding google.com
Cationic intrinsically disordered peptidesL-DapDisorderedDesign principle google.com

Compound Index

Future Perspectives and Emerging Avenues in Fmoc D Dap Palm Oh Research

Expanding the Scope of Bioconjugation Applications

Bioconjugation, the process of covalently linking biomolecules, offers immense potential for creating sophisticated peptide-based therapeutics and diagnostics. Fmoc-D-Dap(Palm)-OH serves as a valuable building block for conjugating lipopeptides to various entities, including antibodies, nanoparticles, and surfaces. Future research aims to expand the application scope beyond traditional drug delivery. This includes developing lipopeptide conjugates for targeted cancer therapy, where the lipid moiety can enhance cell membrane penetration or facilitate targeting to specific tumor markers mdpi.comaacrjournals.orgaacrjournals.org. Furthermore, lipopeptides are being explored for their potential in creating novel diagnostic tools, such as peptide-based imaging agents, and in developing functionalized biomaterials for biosensing and regenerative medicine. The ability to precisely control the attachment of lipopeptides to other molecules using this compound as a versatile handle is key to these emerging applications.

Rational Design of Next-Generation Lipidated Peptides for Enhanced Functionality

The rational design of lipopeptides is central to tailoring their properties for specific therapeutic or material applications. Future efforts will focus on understanding and manipulating the structure-activity relationships (SARs) of lipopeptides incorporating this compound. This involves systematically varying the peptide sequence, the length and position of the lipid chain (palmitoyl), and the stereochemistry of amino acids to optimize properties such as membrane permeability, receptor binding affinity, and proteolytic stability researchgate.netresearchgate.netresearchgate.netplos.orgnih.gov. For example, studies on acyl chain length in GLP-2 analogs revealed that while short to medium chains enhance intestinal translocation, long chains can hinder it by causing peptides to become "stuck" in the cell membrane plos.org. This highlights the nuanced interplay between lipid structure and biological function, guiding the design of next-generation lipopeptides with predictable and enhanced functionalities.

Integration into Novel Biomaterials and Nanotechnology Applications

Lipidated peptides, including those derived from this compound, are increasingly being integrated into advanced biomaterials and nanotechnology platforms. Their amphiphilic nature allows them to self-assemble into various nanostructures, such as micelles, vesicles, and hydrogels, which can serve as drug delivery vehicles, scaffolds for tissue engineering, or components of biosensors nih.govbiorxiv.orgreading.ac.uknih.govresearchgate.net. Future research will explore the design of sophisticated self-assembling lipopeptide systems with controlled architectures and responsive properties. For instance, modifications to the peptide backbone, such as the introduction of urea (B33335) moieties, have been shown to enhance the mechanical properties and functional scope of peptide hydrogelators nih.gov. The integration of this compound into these systems offers a means to introduce specific lipophilic interactions and control the assembly process for applications ranging from targeted drug delivery to the creation of advanced functional materials.

Advanced Studies in Molecular Mechanisms of Lipid-Peptide Interactions

A deeper understanding of the molecular mechanisms governing lipid-peptide interactions is critical for optimizing lipopeptide design. Future research will employ advanced biophysical techniques, such as cryo-transmission electron microscopy (cryo-TEM), small-angle X-ray scattering (SAXS), and molecular dynamics simulations, to elucidate how lipidation influences peptide conformation, self-assembly, and interaction with biological membranes plos.orgnih.govreading.ac.ukresearchgate.netmdpi.com. Studies are investigating how lipid chains mediate interactions with cell membranes, influencing permeability, cellular uptake, and even anchoring peptides to specific membrane domains researchgate.netresearchgate.netplos.orgnih.gov. Understanding these interactions at a molecular level will enable the rational design of lipopeptides with precise control over their biological activity and localization, leading to more effective therapeutic agents and biomaterials.

Q & A

Q. Advanced Experimental Design

  • Alloc Protection : Use Pd(PPh₃)₄ and phenylsilane in DCM to remove Alloc groups without affecting Fmoc or Palm .
  • Dde Protection : Hydrazine (2% in DMF) selectively cleaves Dde, enabling subsequent conjugation (e.g., fluorescent probes) at the ε-amino group .
  • Case Study : A 2023 study achieved >90% yield for a lipidated antimicrobial peptide by combining this compound with Alloc-protected lysine residues .

What are the stability considerations for this compound under long-term storage and experimental conditions?

Q. Basic Research Context

  • Storage : Store at -20°C under argon to prevent oxidation. Lyophilized powder remains stable for >12 months, while stock solutions in DMSO degrade within 1 month even at -80°C .

Advanced Data Contradiction
Conflicting reports exist on the stability of the Palm group:

  • Hydrolysis Risk : In aqueous buffers (pH >8), slow hydrolysis of the ester linkage occurs. Use neutral pH buffers for in vitro assays .
  • Temperature Sensitivity : Prolonged heating (>50°C) during SPPS accelerates decomposition. Limit microwave-assisted synthesis to 30-second cycles .

How can researchers troubleshoot low yields or side reactions during this compound incorporation into complex peptide sequences?

Basic Research Context
Common issues include aggregation (due to Palm’s hydrophobicity) or steric hindrance.

Q. Advanced Methodological Solutions

  • Backbone Modification : Insert flexible spacers (e.g., PEG units) between this compound and bulky residues .
  • Solvent Optimization : Use 30% hexafluoroisopropanol (HFIP) in DCM to dissolve aggregated peptides .
  • Side Reaction Mitigation : For aspartimide formation (common in acidic residues), add 0.1 M HOBt during Fmoc deprotection .

What are the biological implications of incorporating this compound into peptide therapeutics?

Advanced Research Context
The Palm group enhances membrane permeability and prolongs half-life by promoting albumin binding. However, it may reduce target specificity.

Case Study : A 2024 study on GLP-1 analogs showed that Palm-modified peptides had 3× higher cellular uptake but required PEGylation to minimize off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.